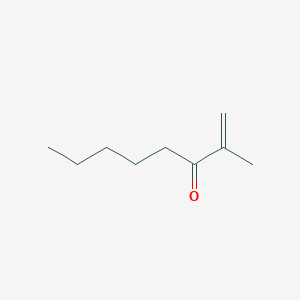

2-Methyloct-1-EN-3-one

Description

Historical Perspectives in Organic Chemistry Research on Alpha, Beta-Unsaturated Ketones

The study of α,β-unsaturated ketones has a rich history, foundational to the development of synthetic organic chemistry. A pivotal moment was the discovery of the conjugate addition reaction by Arthur Michael in 1887. numberanalytics.comnumberanalytics.com This reaction, now known as the Michael addition, described the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. numberanalytics.comnumberanalytics.comresearchgate.net Michael's work established that the reactivity of these conjugated systems is not confined to the carbonyl carbon but extends to the β-carbon, a concept now understood as vinylogy. wikipedia.org

Another significant historical development was the Pauson-Khand reaction, discovered in the early 1970s. wikipedia.orgthieme-connect.de This reaction involves the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt-carbonyl complex, to form a cyclopentenone. wikipedia.orgthieme-connect.deresearchgate.net This discovery provided a powerful method for constructing complex five-membered rings, further cementing the importance of enones as synthetic targets and intermediates. thieme-connect.demdpi.com These foundational reactions highlighted the unique electronic properties of enones and opened the door for their widespread use in the synthesis of complex molecules.

Contemporary Relevance of Enones in Advanced Chemical Synthesis Methodologies

The importance of enones has not diminished over time; instead, their role has expanded with the development of modern synthetic methods. Enones are recognized as crucial building blocks in the synthesis of pharmaceuticals and natural products due to their versatile reactivity. numberanalytics.comfiveable.me They can act as substrates in a wide array of transformations, including Michael additions, Diels-Alder reactions, and various reduction reactions. numberanalytics.com

Modern catalysis has introduced highly efficient and selective ways to synthesize and modify enones. Gold-catalyzed oxygen transfer reactions, for instance, have emerged as an atom-economical method to produce cyclic enones from tethered alkynones. beilstein-journals.org Nickel-catalyzed reactions, such as the reductive cocyclooligomerization of an enone with carbene equivalents, offer novel pathways to complex cyclic structures. acs.orgnih.gov Furthermore, asymmetric catalysis has enabled the enantioselective synthesis of enone derivatives, such as the epoxidation of α-substituted vinyl ketones to produce key intermediates for antifungal agents. organic-chemistry.org These advanced methodologies underscore the enduring relevance of enones as central intermediates in the construction of molecular complexity. mdpi.com

Structural Framework of 2-Methyloct-1-en-3-one: Enone Moiety and Alkyl Chain Considerations in Reactivity Studies

The chemical reactivity of this compound is dictated by its specific structural arrangement. The core of its reactivity lies in the α,β-unsaturated ketone moiety, which creates two electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C3) and the β-carbon (C1). numberanalytics.com The delocalization of π-electrons across the O=C–C=C system results in a partial positive charge on both of these carbons.

The choice between 1,2-addition (at the carbonyl carbon) and 1,4-addition or conjugate addition (at the β-carbon) is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like cuprates and thiols, preferentially attack the β-carbon in a Michael-type fashion. nih.gov

The spectroscopic properties of this compound can be predicted based on characteristic values for similar enones.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O | chembk.com |

| Molecular Weight | 140.22 g/mol | chembk.com |

| IR C=O Stretch | ~1685-1666 cm⁻¹ | orgchemboulder.comvscht.cz |

| IR C=C Stretch | ~1640-1620 cm⁻¹ | vscht.cz |

| ¹³C NMR (C=O) | ~190-200 ppm | libretexts.orglibretexts.org |

| ¹³C NMR (C=C) | ~125-150 ppm | libretexts.org |

Note: The spectroscopic values are typical ranges for α,β-unsaturated ketones and are not experimentally determined values for this specific compound unless otherwise cited. The conjugation lowers the carbonyl stretching frequency in the infrared (IR) spectrum compared to a saturated ketone (typically ~1715 cm⁻¹). orgchemboulder.comlibretexts.org In the ¹³C NMR spectrum, the carbonyl carbon appears in the characteristic downfield region for ketones, while the alkene carbons are also deshielded. libretexts.orglibretexts.org

Structure

3D Structure

Properties

CAS No. |

62055-65-6 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

2-methyloct-1-en-3-one |

InChI |

InChI=1S/C9H16O/c1-4-5-6-7-9(10)8(2)3/h2,4-7H2,1,3H3 |

InChI Key |

BQJMIUVBCXHAHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C(=C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for 2 Methyloct 1 En 3 One and Analogues

Targeted Chemical Synthesis of 2-Methyloct-1-en-3-one: Established and Emerging Routes

The construction of the this compound framework relies on robust and versatile chemical reactions. These methods can be broadly categorized into those that build the carbon skeleton and those that introduce the key functional groups.

Alkylation and Carbonyl Addition Reactions for Enone Backbone Construction (e.g., Grignard-type approaches for related intermediates)

The formation of the enone backbone of this compound often involves the strategic addition of carbon nucleophiles to carbonyl compounds. Grignard reagents, a classic tool in organic synthesis, are particularly useful in this context. For instance, the reaction of an appropriate Grignard reagent with an α,β-unsaturated aldehyde or a related carbonyl compound can be a key step in assembling the carbon skeleton. dalalinstitute.comyoutube.comacs.org The choice of the Grignard reagent and the carbonyl substrate determines the final structure of the product.

In a related approach, enaminones can react with Grignard reagents to selectively produce α,β-unsaturated ketones in high yields. tandfonline.com This method offers an alternative route to the enone core. The reaction typically proceeds by the addition of the Grignard reagent to the enaminone, followed by hydrolysis to reveal the ketone functionality.

Alkylation of enolates is another powerful strategy for constructing the enone backbone. ic.ac.uk By generating an enolate from a suitable ketone precursor, it is possible to introduce alkyl groups at specific positions. The regioselectivity of the alkylation can be controlled by carefully choosing the reaction conditions, such as the base and the solvent.

| Reaction Type | Reactants | Product | Key Features |

| Grignard Addition | Grignard Reagent, α,β-Unsaturated Aldehyde/Ketone | Alcohol intermediate, then Enone | Forms new C-C bonds, versatile |

| Enaminone Reaction | Enaminone, Grignard Reagent | α,β-Unsaturated Ketone | High yields, selective |

| Enolate Alkylation | Ketone, Base, Alkyl Halide | Alkylated Ketone | Regiocontrolled C-C bond formation |

Olefin Metathesis and Cross-Coupling Strategies for Olefinic Moiety Formation

Olefin metathesis has emerged as a powerful tool for the formation of the carbon-carbon double bond in molecules like this compound. harvard.eduorganic-chemistry.org This catalytic reaction allows for the exchange of substituents between different olefins. organic-chemistry.org Cross-metathesis, in particular, is a valuable technique for coupling two different olefin partners to create a new, more complex olefin. acs.orgacs.org The development of stable and functional group-tolerant ruthenium-based catalysts has greatly expanded the scope of this reaction. nih.gov

Cross-coupling reactions, such as those catalyzed by palladium or nickel, provide another versatile approach to forming the olefinic moiety. organic-chemistry.org These reactions can couple a variety of substrates, including vinyl halides or triflates with organometallic reagents, to construct the desired double bond with high stereoselectivity. organic-chemistry.org For example, a visible light-enabled synthesis of unsymmetrical ketones has been achieved through the cross-coupling of α,β-unsaturated carboxylic acids and aryldiazonium salts. rsc.org

Stereoselective and Asymmetric Synthesis of this compound Precursors and Derivatives

Achieving stereocontrol in the synthesis of this compound precursors and derivatives is crucial, as the biological activity and sensory properties of chiral molecules are often dependent on their stereochemistry.

Chiral Catalyst Development for Enone Systems and Enantioselective Transformations

The development of chiral catalysts has revolutionized asymmetric synthesis. For enone systems, chiral phosphines have been shown to be effective catalysts in a variety of asymmetric transformations, including [3+2] cycloadditions. rsc.org Chiral N,N'-dioxide–scandium(III) complexes have also been successfully employed as catalysts for the enantioselective 1,2-reduction of enones. acs.org

Furthermore, chiral primary amine salts have been found to catalyze highly enantioselective epoxidations of cyclic enones. organic-chemistry.org The catalytic asymmetric addition of diarylphosphines to β-substituted enones using a pincer-palladium complex is another notable advancement, yielding chiral phosphine derivatives with high efficiency and excellent enantioselectivity. organic-chemistry.org The catalytic enantioselective conjugate boration of β-substituted cyclic enones has also been developed to produce enantiomerically enriched tertiary organoboronates. nih.gov

| Catalyst Type | Transformation | Key Features |

| Chiral Phosphines | Asymmetric [3+2] Cycloadditions | High enantioselectivity |

| Chiral N,N'-dioxide–Sc(III) Complexes | Enantioselective 1,2-Reduction of Enones | Mild conditions, high yields |

| Chiral Primary Amine Salts | Enantioselective Epoxidation of Cyclic Enones | Excellent enantioselectivity |

| Chiral Pincer-Palladium Complexes | Asymmetric Addition of Diarylphosphines | High efficiency, excellent enantioselectivity |

| Chiral Copper Catalysts | Enantioselective Conjugate Boration | Produces chiral tertiary organoboronates |

Diastereoselective Control in Remote Stereocenter Formation Relevant to Alkyl Chains

Controlling the stereochemistry of remote stereocenters in the alkyl chains of this compound analogues is a significant synthetic challenge. Diastereoselective synthesis of open-chain secondary alkyllithium compounds and their subsequent trapping with electrophiles offers a powerful method for achieving this control. nih.gov This approach allows for the creation of new stereocenters with a high degree of predictability.

Cascade reactions can also be employed to achieve high diastereoselectivity. For example, a C–H activation–cyclization–reduction cascade has been developed for the one-pot preparation of highly substituted piperidine derivatives with excellent diastereoselectivities. nih.gov

Asymmetric Reduction of Prochiral Enones to Allylic Alcohols

The asymmetric reduction of prochiral enones is a fundamental transformation that provides access to valuable chiral allylic alcohols. rsc.org These alcohols can serve as versatile intermediates in the synthesis of more complex molecules. A variety of methods have been developed to achieve this transformation with high enantioselectivity.

One notable method involves the use of potassium borohydride catalyzed by chiral N,N′-dioxide–scandium(III) complexes. acs.orgorganic-chemistry.org This system provides optically active allylic alcohols in good to excellent enantioselectivities and nearly quantitative yields under mild conditions. acs.orgorganic-chemistry.org Oxazaborolidine catalysts, generated in situ from chiral lactam alcohols, have also been shown to be effective for the asymmetric borane reduction of prochiral ketones. mdpi.com

Advanced Oxidation and Functionalization Approaches for Enones

Advanced synthetic strategies for producing enones, such as this compound, increasingly rely on sophisticated oxidation and functionalization reactions. These methods offer improved selectivity and efficiency over traditional approaches.

Wacker-Type Oxidations for Methyl Ketone Formation from Terminal Olefins (e.g., related to 4-methyloct-1-en-4-ol oxidation)

The Wacker-type oxidation is a cornerstone of organic synthesis, providing a reliable method for converting terminal olefins into methyl ketones through a palladium-catalyzed process. sciencemadness.org This transformation is highly valuable for synthesizing structures analogous to this compound from appropriate olefinic precursors. Traditional Wacker conditions often utilize palladium chloride (PdCl2) and a copper chloride (CuCl2) co-catalyst under an oxygen atmosphere. sciencemadness.orgrsc.org However, concerns over corrosive byproducts and the role of copper have spurred the development of modern variants. sciencemadness.orgacs.org

Recent advancements have focused on eliminating copper additives and employing alternative terminal oxidants. sciencemadness.org One effective approach employs Dess-Martin periodinane (DMP), a hypervalent iodine reagent, as the sole oxidant in conjunction with a palladium(II) catalyst. acs.orgorganic-chemistry.org This method is operationally simple, scalable, and proceeds under mild conditions with high Markovnikov selectivity, ensuring the formation of the methyl ketone rather than an aldehyde. acs.orgorganic-chemistry.org The reaction tolerates a wide array of functional groups, making it a versatile tool in complex molecule synthesis. organic-chemistry.org

Another significant development involves the use of tert-butyl hydroperoxide (TBHP) as the oxidant, which can be paired with various palladium catalysts and bidentate ligands to achieve high selectivity for ketone products. sciencemadness.orgrsc.org Furthermore, systems using molecular oxygen (O2) as the sole, atom-economical oxidant have been refined. organic-chemistry.org These ligand-free palladium-based systems can efficiently catalyze the Tsuji-Wacker oxidation of terminal olefins and, in some cases, facilitate a tandem oxidation-dehydrogenation sequence to directly yield α,β-unsaturated ketones. organic-chemistry.orgorganic-chemistry.org

The table below summarizes various Wacker-type oxidation systems for converting terminal olefins to methyl ketones.

| Catalyst System | Oxidant | Key Features | Yield (%) |

| Pd(OAc)2 | Dess-Martin Periodinane (DMP) | Operationally simple, scalable, mild conditions, avoids corrosive byproducts. acs.orgorganic-chemistry.org | Up to 95% organic-chemistry.org |

| Pd(II) with bidentate ligand | TBHP | High selectivity for ketone products. rsc.org | Good to Excellent |

| Pd(OAc)2 / Pyridine | O2 | Direct O2-coupled system for straight-chain olefins. sciencemadness.org | Not specified |

| Pd(OAc)2 / TFA | O2 | Ligand-free system, tandem oxidation-dehydrogenation possible. organic-chemistry.org | 76-95% organic-chemistry.org |

Directed Hydrofunctionalization and Difunctionalization of Unsaturated Systems

The functionalization of unsaturated systems, such as dienes and enynes, represents a powerful strategy for constructing complex molecular architectures that can serve as precursors to enones. nih.govnih.gov These methods involve the addition of one (hydrofunctionalization) or two (difunctionalization) functional groups across a carbon-carbon multiple bond.

Palladium-catalyzed asymmetric hydrosulfonylation of 1,3-dienes is an efficient method for producing synthetically valuable chiral allylic sulfones. researchgate.net This reaction proceeds with high regio- and enantioselectivity, offering a route to functionalized alkenes that can be further elaborated. researchgate.net Similarly, radical-based approaches allow for the difunctionalization of dienes and enynes, enabling the installation of two different functional groups in a single operation through sequential radical addition and cyclization reactions. nih.gov Recent advancements in this area have utilized photoredox and electrochemical methods to enhance the scope and efficiency of these transformations. nih.gov

These functionalization strategies are instrumental in rapidly building molecular complexity, providing access to a diverse range of substituted olefins that can be subsequently converted to enone structures through oxidation or other synthetic manipulations.

Chemoenzymatic and Biocatalytic Routes towards this compound Related Structures

The integration of biological catalysts, including whole microorganisms and isolated enzymes, into synthetic pathways offers significant advantages in terms of selectivity, sustainability, and efficiency. nih.govnih.gov These chemoenzymatic and biocatalytic approaches are increasingly being explored for the synthesis of chiral molecules and complex natural products, including structures related to this compound. nih.gov

Application of Microbial Biotransformation for Targeted Structural Modifications

Microbial biotransformation leverages the diverse enzymatic machinery of microorganisms to perform specific chemical modifications on a substrate. nih.gov This environmentally friendly approach can achieve high chemo-, regio-, and enantioselectivity under mild reaction conditions, often simplifying the production of complex chemicals and drug intermediates. nih.govnih.gov

Microorganisms are capable of a wide range of reactions, including hydroxylations, oxidations, reductions, and isomerizations. nih.govnih.gov For instance, the regioselective hydroxylation of monoterpenoids and steroids has been well-documented, demonstrating the ability of microbial systems to functionalize specific positions on a carbon skeleton. nih.govnih.gov This capability could be harnessed to introduce an oxygen functionality into a precursor molecule, which could then be oxidized to form an enone structure. The ability to modify complex polycyclic alkaloids and other natural products highlights the versatility of biotransformation as a tool for structural modification. nih.gov Optimization of culture conditions and the selection of appropriate microbial strains are critical factors for improving the productivity of these transformations. nih.gov

Enzyme Engineering for Tailored Enone Synthesis

While nature provides a vast library of enzymes, they often require modification to be suitable for industrial-scale organic synthesis. tudelft.nl Enzyme engineering allows scientists to tailor the properties of natural enzymes to meet specific synthetic demands, such as enhancing stability, catalytic activity, or altering substrate specificity and selectivity. tudelft.nlnih.gov

Directed evolution and rational design are the two primary strategies used in enzyme engineering. tudelft.nl Directed evolution involves iterative rounds of random gene mutagenesis followed by high-throughput screening to identify variants with improved properties. This approach has been successfully applied to enhance the stability of enzymes in organic solvents and increase their catalytic activity. tudelft.nl Rational design, on the other hand, uses knowledge of the enzyme's structure and mechanism to make specific, targeted mutations in the active site to alter its function.

For enone synthesis, enzymes such as ene-reductases from the Old Yellow Enzyme (OYE) family are particularly relevant. nih.govnih.gov These flavin-dependent enzymes catalyze the stereoselective reduction of activated carbon-carbon double bonds in α,β-unsaturated compounds. nih.govnih.gov Engineering these enzymes can alter their stereoselectivity, enabling the synthesis of specific enantiomers of chiral ketones. nih.govresearchgate.net For example, flavin-dependent ene-reductases have been developed for the desymmetrization of cyclohexanones to produce chiral cyclohexenones with excellent yields and enantioselectivities. x-mol.net Similarly, P450 monooxygenases can be engineered to perform highly regio- and enantioselective α-hydroxylation of ketones, providing a biocatalytic route to chiral acyloins, which are valuable synthetic intermediates. acs.org

The table below highlights examples of enzyme classes and their engineered applications relevant to the synthesis of chiral ketones and enones.

| Enzyme Class | Application | Engineering Goal |

| Ene-Reductases (e.g., OYEs) | Asymmetric reduction of α,β-unsaturated ketones/aldehydes. nih.govnih.gov | Improve stereo- and enantioselectivity; enhance stability. nih.gov |

| Flavin-dependent Ene-Reductases | Desymmetrization of cyclohexanones to chiral enones. x-mol.net | Enable and stabilize enolate intermediate formation. x-mol.net |

| P450 Monooxygenases | Regio- and enantioselective α-hydroxylation of ketones. acs.org | Create catalysts for producing chiral acyloins. acs.org |

| Ketoreductases (KREDs) | Stereoselective reduction of carbonyl compounds. chemrxiv.org | Access specific chiral alcohol enantiomers. chemrxiv.org |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Methyloct 1 En 3 One

Mechanistic Investigations of Carbonyl and Alkene Reactivity in 2-Methyloct-1-en-3-one

Nucleophilic attack on an α,β-unsaturated ketone like this compound can occur via two distinct pathways: direct nucleophilic addition (1,2-addition) to the carbonyl carbon, or conjugate nucleophilic addition (1,4-addition or Michael addition) to the β-carbon. wikipedia.orgpressbooks.pub The regioselectivity of the reaction is largely determined by the nature of the attacking nucleophile, a concept often explained by Hard-Soft Acid-Base (HSAB) theory. wikipedia.org

1,2-Nucleophilic Addition: This pathway is analogous to the reaction of simple ketones. The nucleophile directly attacks the electrophilic carbonyl carbon. This reaction is generally faster and is favored by "hard," highly reactive nucleophiles such as Grignard reagents and organolithium compounds. jove.com This process is often under kinetic control, meaning it proceeds via the lowest activation energy barrier, especially at low temperatures. wikipedia.orgudel.edu

1,4-Conjugate Addition: In this pathway, the nucleophile attacks the "soft" electrophilic β-carbon of the alkene. wikipedia.org This attack generates a resonance-stabilized enolate intermediate, where the negative charge is delocalized between the α-carbon and the oxygen atom. wikipedia.orgjove.com Subsequent protonation, typically at the α-carbon, followed by tautomerization, yields the saturated ketone product. jove.com This pathway is favored by "soft" nucleophiles, which include organocuprates (Gilman reagents), amines, thiols, and stabilized carbanions like enolates. pressbooks.publibretexts.org The 1,4-addition product is often the more thermodynamically stable product, and its formation is favored under conditions that allow for equilibrium (thermodynamic control), such as higher temperatures or the use of weaker, reversible nucleophiles. wikipedia.orgmasterorganicchemistry.com

| Nucleophile Type | Examples | Preferred Pathway | Reaction Control |

|---|---|---|---|

| Hard Nucleophiles | Organolithium (RLi), Grignard (RMgX) | 1,2-Addition (Direct) | Kinetic |

| Soft Nucleophiles | Organocuprates (R₂CuLi), Amines (R₂NH), Thiols (RSH) | 1,4-Addition (Conjugate) | Thermodynamic |

| Stabilized Enolates | Malonic esters, β-ketoesters | 1,4-Addition (Michael Reaction) | Thermodynamic |

While the conjugated double bond in this compound is electron-deficient and thus generally less reactive toward electrophiles than an isolated alkene, reactions can still occur. pressbooks.pub More significant reactivity is often observed at the allylic positions, which are the carbon atoms adjacent to the double bond.

Recent advancements have demonstrated methods for the direct functionalization of allylic C(sp³)–H bonds in enones. One such method involves visible-light-induced hydrogen-atom transfer (HAT). nih.govresearchgate.net For instance, the γ-hydroxylation of enones can be achieved without the use of metals or peroxides. nih.gov The mechanism involves a photocatalyst that, upon irradiation, generates a radical species. This radical abstracts a hydrogen atom from the allylic position of the enone, creating an allylic radical. This radical can then react with molecular oxygen to form a hydroperoxy intermediate, which is subsequently reduced to the corresponding allylic alcohol. researchgate.net This provides a powerful strategy for late-stage functionalization of complex molecules containing the enone motif. nih.gov

Role of Catalyst Systems in Directing Reactivity and Selectivity (e.g., Palladium-catalyzed reactions)

Catalyst systems, particularly those based on transition metals like palladium, play a crucial role in controlling the reactivity and selectivity of reactions involving enones. Palladium catalysts are versatile and can engage with enone systems in several ways.

A key intermediate in many of these reactions is a palladium-enolate. nih.gov These can be formed through various methods, including the dehydrogenation of saturated ketones. nsf.govnih.gov In the context of this compound, a palladium catalyst can coordinate to the enone and facilitate reactions that might not otherwise occur. For example, palladium-catalyzed α-arylation of cyclic enones with aryl triflates has been achieved. The proposed mechanism does not involve direct C-H activation but rather a Morita–Baylis–Hillman (MBH)-type conjugate addition of a nucleophilic catalyst, which generates a palladium(II) enolate intermediate. thieme-connect.com Reductive elimination from this intermediate forms the new carbon-carbon bond at the α-position. thieme-connect.com

Furthermore, palladium catalysis can direct conjugate addition reactions. The in-situ generation of a palladium enolate from a β-ketoester precursor can be intercepted by a Michael acceptor like an enone, leading to the formation of a new C-C bond at the β-position. nih.govresearchgate.net These catalytic approaches offer high levels of control over selectivity and are fundamental in modern synthetic chemistry for constructing complex molecular architectures. nih.govrsc.org

Solvent Effects on Reaction Kinetics, Equilibrium, and Thermodynamic Control

The choice of solvent can profoundly influence the outcome of reactions involving this compound by affecting reaction rates (kinetics) and the position of equilibrium between products (thermodynamics). wikipedia.orgjackwestin.com

In conjugate addition reactions, solvent polarity is a critical factor. Generally, polar solvents enhance the reaction rate. acs.org For instance, in the thiol-Michael addition, polar solvents like methanol, acetonitrile (B52724), and particularly water, can accelerate the reaction significantly compared to nonpolar solvents like toluene (B28343) or hexane. acs.org This is attributed to the stabilization of charged intermediates and transition states involved in the reaction mechanism. Water, for example, may facilitate the reaction through hydrogen bonding, which activates both the enone and the nucleophile. acs.org

The solvent also plays a role in the competition between kinetic and thermodynamic control. wikipedia.orgjackwestin.com As previously noted, 1,2-addition is typically the kinetically favored pathway, while 1,4-addition is often thermodynamically favored. pressbooks.pub Reactions conducted at low temperatures in aprotic solvents often favor the kinetic product because the reaction is effectively irreversible. udel.edu Conversely, using a protic solvent or higher temperatures can facilitate proton exchange and allow the initial kinetic product to revert to the starting materials and re-react, eventually leading to the accumulation of the more stable thermodynamic product. wikipedia.orgudel.edu

| Solvent | Relative Polarity | General Effect on Rate |

|---|---|---|

| Water (H₂O) | High | Very Fast |

| Methanol (CH₃OH) | High | Fast |

| Acetonitrile (CH₃CN) | High | Fast |

| Tetrahydrofuran (THF) | Medium | Moderate |

| Toluene | Low | Slow |

| Hexane | Low | Very Slow |

Note: This table represents a general trend observed in many Michael addition reactions. acs.org

Isomerization and Rearrangement Processes Involving the Enone System

The enone system of this compound can undergo several isomerization and rearrangement reactions, leading to structurally different products.

Z-E Isomerization: The double bond in an enone can exist as either the E (trans) or Z (cis) isomer. The interconversion between these isomers, known as Z-E or geometric isomerization, can often be induced photochemically. nih.gov Irradiation with light of a suitable wavelength can excite the molecule to a higher energy state where rotation around the carbon-carbon bond becomes possible. This process can be catalyzed by Brønsted or Lewis acids. nih.gov Additionally, acid or base catalysis can promote the isomerization of a less stable β,γ-unsaturated ketone into the more thermodynamically stable α,β-conjugated isomer, highlighting the stability of the system present in this compound. pearson.com

Semi-pinacol Rearrangements: The semi-pinacol rearrangement is a process that typically involves a 1,2-migration of an alkyl or aryl group towards an adjacent electrophilic carbon center, resulting in the formation of a ketone or aldehyde. wikipedia.orgnih.gov For a molecule like this compound to undergo such a rearrangement, it would first need to be converted into a suitable precursor, such as an α-hydroxy epoxide or an allylic alcohol derivative. nih.govresearchgate.net For example, epoxidation of the double bond followed by acid-catalyzed opening of the epoxide ring could generate a carbocation at the β-carbon. A subsequent 1,2-shift of the methyl group from the α-carbon to the β-carbon would lead to a rearranged β-keto aldehyde. This type of rearrangement is a powerful tool for carbon skeleton reorganization and the creation of quaternary carbon centers. rsc.org

Advanced Spectroscopic and Chromatographic Characterization of 2 Methyloct 1 En 3 One

High-Performance Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating 2-methyloct-1-en-3-one from interfering compounds in a sample matrix, which is a critical prerequisite for accurate quantification and identification. The choice of technique is dictated by the compound's volatility and the complexity of the sample.

Gas chromatography (GC) is eminently suitable for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net Method development focuses on selecting the appropriate stationary phase and temperature programming to achieve optimal separation. A non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1 or HP-5ms), is often a starting point, separating compounds primarily based on their boiling points. For more complex mixtures containing isomers or compounds with similar volatilities, a more polar stationary phase (e.g., a wax column like DB-WAX or a cyanopropylphenyl-based column) can provide enhanced resolution based on differences in polarity. scielo.brresearchgate.net

High-Performance Liquid Chromatography (HPLC) serves as a complementary technique, particularly for samples that are not amenable to GC or when derivatization is desired to enhance detection. researchgate.net For α,β-unsaturated ketones, reversed-phase HPLC is a common approach. rsc.org The separation is typically performed on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netauroraprosci.com Detection is often accomplished using a UV detector, as the conjugated enone system of this compound possesses a chromophore that absorbs in the UV region. For ketones that lack a strong chromophore or for trace-level analysis, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed, which allows for sensitive detection at longer wavelengths (around 360 nm). researchgate.netauroraprosci.comepa.gov

The following tables outline typical starting parameters for GC and HPLC method development for the analysis of this compound.

Table 1: Illustrative Gas Chromatography (GC) Method Parameters

| Parameter | Setting | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) | General purpose non-polar column for separation based on boiling point. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min | Separates compounds based on volatility. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification; MS for identification. |

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Setting | Purpose |

|---|---|---|

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size | Standard reversed-phase column for separating moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (65:35 v/v) | Isocratic elution for separating the analyte from polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |

| Column Temp. | 30 °C | Maintains consistent retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) at 220 nm | Detects the conjugated π-system of the enone. |

For the analysis of this compound in highly complex matrices, such as food aromas, essential oils, or environmental samples, one-dimensional chromatography may provide insufficient resolution. researchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and sensitivity. scielo.brwikipedia.org This technique couples two columns with different separation mechanisms (e.g., a non-polar column in the first dimension and a polar column in the second dimension) via a modulator. dlr.de

The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, short column for a fast, secondary separation. wikipedia.org The result is a structured two-dimensional chromatogram where compounds are separated by volatility in the first dimension and polarity in the second. This ordered separation allows for the resolution of compounds that would otherwise co-elute in a single-column separation. wiley.com When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC can resolve and identify hundreds to thousands of compounds in a single run, making it a powerful tool for detailed volatile profiling and the detection of trace components like this compound in a challenging background. wiley.comucdavis.edu

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound, providing information on its molecular weight and revealing structural details through controlled fragmentation.

In a typical GC-MS analysis, Electron Ionization (EI) is used. The high energy (70 eV) of this technique produces a molecular ion (M•+) and a series of characteristic fragment ions. The fragmentation of α,β-unsaturated ketones is governed by established pathways, including α-cleavage and McLafferty rearrangements. researchgate.netwikipedia.org For this compound (C₉H₁₆O, molecular weight 140.22 g/mol ), the molecular ion peak at m/z 140 would be expected.

Key fragmentation pathways include:

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent alkyl carbon (the pentyl group). This would result in the loss of a pentyl radical (•C₅H₁₁) to form an acylium ion at m/z 71.

McLafferty Rearrangement: If a γ-hydrogen is available on the alkyl chain, a rearrangement can occur, leading to the elimination of a neutral alkene. In this case, a rearrangement involving the pentyl chain would lead to the elimination of butene (C₄H₈), resulting in a fragment ion at m/z 84.

Loss of Methyl Group: Cleavage of the methyl group attached to the double bond can occur, leading to a fragment at m/z 125.

Loss of Propyl Group: Cleavage further down the pentyl chain could result in the loss of a propyl radical (•C₃H₇), yielding a fragment at m/z 99.

Table 3: Predicted EI-MS Fragmentation of this compound

| m/z (mass/charge) | Proposed Ion Structure / Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 140 | [C₉H₁₆O]•+ | Molecular Ion (M•+) |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical |

| 99 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 84 | [C₄H₄O]•+ | McLafferty Rearrangement (loss of C₄H₈) |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of a compound's elemental formula. nih.gov While low-resolution MS might identify the nominal mass of this compound as 140, HRMS can distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). The theoretical exact mass of this compound (C₉H₁₆O) is 140.120115 Da. nih.gov An experimental HRMS measurement confirming this value provides strong evidence for the assigned elemental composition.

Table 4: HRMS Data for Elemental Composition Confirmation

| Parameter | Value |

|---|---|

| Elemental Formula | C₉H₁₆O |

| Theoretical Exact Mass | 140.120115 Da |

| Experimentally Measured Mass | e.g., 140.1203 |

| Mass Error | e.g., +1.3 ppm |

Tandem mass spectrometry (MS/MS or MS²) offers a deeper level of structural analysis by inducing fragmentation of a selected precursor ion and analyzing the resulting product (or "daughter") ions. wikipedia.org In an MS/MS experiment, the molecular ion of this compound (m/z 140) would be isolated in the first mass analyzer. This isolated ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to fragment. wikipedia.org The resulting product ions are then analyzed in a second mass analyzer.

This technique is highly specific and can be used to confirm the identity of a compound even in a complex matrix. For example, observing the transition from the precursor ion at m/z 140 to a specific product ion, such as the acylium ion at m/z 71, can be used as a signature for this compound in a targeted analysis. This provides higher confidence in identification than relying on a full scan spectrum alone. nih.gov Furthermore, analyzing the full spectrum of daughter ions can help differentiate between structural isomers, as different isomers will often produce unique fragmentation patterns. nih.gov

Vibrational Spectroscopy for Functional Group and Structural Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy is particularly effective for identifying the key functional groups within this compound: the α,β-unsaturated ketone system. The conjugation of the carbonyl group (C=O) with the carbon-carbon double bond (C=C) influences their respective vibrational frequencies, providing a distinct spectral signature.

The IR spectrum of this compound is expected to exhibit a strong absorption band for the C=O stretching vibration in the range of 1660-1685 cm⁻¹. This is a lower frequency compared to a saturated aliphatic ketone (typically 1715 cm⁻¹) due to the delocalization of π-electrons within the conjugated system, which slightly weakens the C=O double bond.

Another key feature is the absorption corresponding to the C=C stretching vibration of the alkene, which is anticipated to appear in the region of 1600-1650 cm⁻¹. The intensity of this peak is often enhanced by the conjugation with the carbonyl group. Additionally, the spectrum will display characteristic C-H stretching vibrations. The sp² hybridized C-H bonds of the vinyl group (=CH₂) are expected to show absorptions just above 3000 cm⁻¹, while the sp³ hybridized C-H bonds of the methyl and pentyl groups will appear just below 3000 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | 1660 - 1685 | Strong |

| C=C (Alkene) | Stretch | 1600 - 1650 | Medium |

| =C-H (Vinyl) | Stretch | 3010 - 3090 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. In Raman scattering, non-polar bonds often produce strong signals. For this compound, the C=C stretching vibration is expected to give a strong Raman signal, often more intense than the C=O stretch in the same spectrum. This is a key difference from IR spectroscopy where the polar C=O bond dominates.

The symmetric vibrations of the molecule, particularly those involving the carbon backbone, will also be Raman active. The C-H stretching and bending vibrations will be present, providing a complete vibrational profile of the molecule. The combination of IR and Raman data allows for a more confident assignment of all fundamental vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound will provide a wealth of information based on the chemical shift, integration, and multiplicity of each proton signal. The presence of the electron-withdrawing carbonyl group and the anisotropic effects of the double bond will significantly influence the chemical shifts of nearby protons.

The two vinyl protons on C-1 (=CH₂) are diastereotopic and are expected to appear as two distinct signals in the downfield region, likely between 5.8 and 6.4 ppm. These protons will exhibit geminal coupling to each other. The methyl group attached to the double bond (C-2) would appear as a singlet, also in a relatively downfield position for an alkyl proton, likely around 1.8-2.1 ppm, due to its vinylic position.

The protons on the carbon adjacent to the carbonyl group (C-4) are expected to resonate around 2.5 ppm as a triplet, being deshielded by the carbonyl group. The other methylene (B1212753) protons of the pentyl chain will show complex multiplets in the upfield region (1.2-1.7 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1a (vinyl) | 5.8 - 6.4 | d | Jgem = ~1-3 Hz |

| H-1b (vinyl) | 5.8 - 6.4 | d | Jgem = ~1-3 Hz |

| 2-CH₃ | 1.8 - 2.1 | s | - |

| H-4 (CH₂) | ~2.5 | t | J = ~7.5 Hz |

| H-5, H-6, H-7 (CH₂) | 1.2 - 1.7 | m | - |

| H-8 (CH₃) | ~0.9 | t | J = ~7.3 Hz |

s = singlet, d = doublet, t = triplet, m = multiplet

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, nine distinct signals are expected. The carbonyl carbon (C-3) will be the most downfield signal, typically in the range of 190-200 ppm. The sp² carbons of the alkene (C-1 and C-2) will appear between 120 and 150 ppm. The remaining sp³ hybridized carbons of the alkyl chain will resonate in the upfield region (10-40 ppm).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (=CH₂) | 125 - 135 |

| C-2 (=C) | 140 - 150 |

| C-3 (C=O) | 190 - 200 |

| 2-CH₃ | 15 - 25 |

| C-4 (CH₂) | 35 - 45 |

| C-5 (CH₂) | 25 - 35 |

| C-6 (CH₂) | 20 - 30 |

| C-7 (CH₂) | 20 - 30 |

| C-8 (CH₃) | 10 - 15 |

To confirm the assignments made from 1D NMR spectra and to establish the complete connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons on C-4 and C-5, C-5 and C-6, C-6 and C-7, and C-7 and C-8, confirming the structure of the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. columbia.edu For example, the proton signal at ~2.5 ppm would show a correlation to the carbon signal at ~35-45 ppm, confirming their assignment as H-4 and C-4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. columbia.edu This is crucial for establishing the connectivity of quaternary carbons and linking different fragments of the molecule. For instance, the protons of the 2-CH₃ group would show a correlation to C-1, C-2, and C-3, unequivocally confirming the placement of the methyl group. Similarly, the vinyl protons on C-1 would show correlations to C-2 and C-3, and the H-4 protons would show correlations to C-3 and C-5, solidifying the entire molecular structure.

By combining the information from these advanced spectroscopic techniques, a complete and unambiguous structural characterization of this compound can be achieved.

Computational Chemistry and Theoretical Modeling of 2 Methyloct 1 En 3 One

Quantum Chemical Calculations: Electronic Structure and Bonding Characteristics

Quantum chemical calculations are foundational to understanding the electronic makeup and bonding within a molecule. These methods can provide insights into the geometry, stability, and various properties of 2-Methyloct-1-en-3-one.

Density Functional Theory (DFT) for Geometry Optimization, Conformational Analysis, and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT calculations would be instrumental in determining its most stable three-dimensional structure through geometry optimization. This process identifies the arrangement of atoms that corresponds to the lowest energy state. Furthermore, conformational analysis using DFT could reveal the different spatial arrangements of the molecule's flexible alkyl chain and their relative energies, providing a picture of the molecule's dynamic behavior. However, specific studies detailing the optimized geometry, various conformers, and their corresponding energies for this compound are not available in the current body of scientific literature.

Ab Initio and Semi-Empirical Methods for Molecular Properties and Reactivity Prediction

Ab initio methods, which are based on first principles of quantum mechanics without the use of experimental data, and semi-empirical methods, which incorporate some experimental parameters to simplify calculations, are also valuable tools. These methods can be used to predict a range of molecular properties such as dipole moment, polarizability, and to provide insights into the molecule's reactivity. While the theoretical basis for these methods is well-established, their specific application to predict the detailed molecular properties and reactivity of this compound has not been documented in dedicated research.

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO) for Reactivity Insights

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key aspect of MO theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. The energy and shape of these orbitals are crucial for understanding a molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO can indicate the molecule's stability and reactivity. For this compound, a frontier orbital analysis would shed light on its potential reaction mechanisms and sites of electrophilic or nucleophilic attack. At present, a detailed HOMO-LUMO analysis for this specific compound is not available in the literature.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra)

Computational methods can be employed to predict various spectroscopic parameters, which can then be compared with experimental data for structure verification. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. Such predictions would be invaluable for characterizing the molecule. However, published studies containing computationally predicted spectroscopic data for this compound are not currently available.

Reaction Pathway Modeling and Transition State Analysis using Computational Methods

Understanding how a chemical reaction occurs at a molecular level can be achieved through reaction pathway modeling. Computational methods can be used to map out the energy landscape of a reaction involving this compound, identifying the intermediate structures and the transition states that connect them. Transition state analysis provides information about the energy barrier of a reaction, which is crucial for determining its rate. This type of detailed mechanistic study for reactions involving this compound has not been a focus of published research.

Charge Distribution Analysis (e.g., Mulliken Population Analysis, Natural Population Analysis)

Charge distribution analysis provides a way to assign partial atomic charges to the atoms within a molecule, offering insights into its polarity and electrostatic potential. Methods like Mulliken Population Analysis and Natural Population Analysis (NPA) are commonly used for this purpose. An analysis of the charge distribution in this compound would help in understanding its intermolecular interactions and reactive sites. Specific charge distribution data for this compound from such analyses are not documented in the available scientific literature.

Microbial Biotransformation and Enzymatic Modifications of 2 Methyloct 1 En 3 One

Identification and Characterization of Microbial Strains and Enzyme Systems Mediating Enone Transformations

A wide variety of microorganisms and their associated enzymes have been identified for their ability to transform α,β-unsaturated ketones. These biocatalysts are primarily oxidoreductases, with ene reductases (ERs) and ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) being the most prominent enzyme families. nih.govresearchgate.net

Ene Reductases (ERs): These enzymes, belonging to the Old Yellow Enzyme (OYE) family of flavin-dependent oxidoreductases, catalyze the asymmetric reduction of an activated C=C double bond. This transformation typically yields a saturated ketone. Strains of Nostoc sp. and Pseudomonas putida have been identified as sources of effective ene reductases. nih.gov For instance, the ER from Nostoc sp. PCC 7120 has been successfully used in the biotransformation of (R)-carvone. nih.gov

Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reduction of the carbonyl group to a hydroxyl group, converting a ketone into a secondary alcohol. This 1,2-reduction of an enone results in the formation of a chiral allylic alcohol. Whole cells of Rhodococcus ruber DSM 44541 have been employed for the highly chemo- and stereoselective reduction of the keto-moiety in various enones, yielding the corresponding allylic alcohols with excellent enantiomeric excess. researchgate.net Libraries of ketoreductases are often screened to find enzymes that can override the substrate's inherent diastereomeric bias, delivering products with near-perfect facial selectivity. researchgate.net

Many biotransformation studies utilize whole microbial cells rather than isolated enzymes. nih.gov This approach can be advantageous as the cells provide the necessary cofactors (like NADH or NADPH) and can possess multiple enzymes that may act in sequence. However, it can also lead to the formation of side products if the cell contains competing enzymes, such as both ene reductases and ketoreductases. nih.gov

| Microorganism/Enzyme Source | Enzyme Type | Transformation Type | Substrate Example | Product Example |

|---|---|---|---|---|

| Nostoc sp. PCC 7120 | Ene Reductase (ER) | C=C Reduction | (R)-Carvone | (2R,5R)-Dihydrocarvone |

| Rhodococcus ruber DSM 44541 | Alcohol Dehydrogenase (ADH) | C=O Reduction | α,β-Unsaturated Ketones | Chiral Allylic Alcohols |

| Pseudomonas putida M10 | Morphinone Reductase (MR) | C=C Reduction | Cinnamaldehyde | 3-Phenylpropanal |

| Candida parapsilosis | Oxidoreductases | C=O Reduction | α,β-Unsaturated Ketones | Chiral Allylic Alcohols |

Regio- and Stereoselective Biocatalysis of Alpha, Beta-Unsaturated Ketones

A key advantage of biocatalysis is its high degree of selectivity. In the context of α,β-unsaturated ketones, this manifests as:

Chemoselectivity: The ability of an enzyme to selectively catalyze a reaction at one functional group while other, similarly reactive groups are present. For enones, this is primarily the choice between reducing the C=C bond or the C=O bond. researchgate.net For example, ADH from Rhodococcus ruber shows absolute chemoselectivity for the keto-moiety, yielding allylic alcohols. researchgate.net

Regioselectivity: The preference for reaction at a specific position in a molecule. For compounds with multiple double bonds, an enzyme might selectively reduce only one.

Stereoselectivity: The ability to produce a specific stereoisomer. This includes both enantioselectivity (producing one of two enantiomers from a prochiral substrate) and diastereoselectivity (producing a specific diastereomer from a substrate that can form multiple). mdpi.com

The reduction of the C=C bond by an ene reductase creates one new stereocenter, while the reduction of the C=O group also creates a new stereocenter. When both reductions occur, two new stereocenters are formed. Biocatalytic cascades have been developed that combine ene-reductases with imine reductases to convert α,β-unsaturated ketones into amines with two stereocenters, achieving very high diastereomeric and enantiomeric ratios. acs.org

The enzyme's active site structure is responsible for this high selectivity. It binds the substrate molecule in a specific orientation, exposing only one face of the double bond or carbonyl group to the catalytic machinery, thus ensuring the formation of a single stereoisomer. nih.govresearchgate.net

| Enzyme/System | Substrate | Type of Selectivity | Outcome |

|---|---|---|---|

| Ketoreductase (KRED) Library | Racemic α,β-Unsaturated Ketone | Enantio- & Diastereoselectivity | Produces a specific chiral allylic alcohol with nearly perfect facial selectivity for each substrate enantiomer. researchgate.net |

| ADH from R. ruber | Various Enones | Chemo- & Stereoselectivity | Absolute selectivity for C=O reduction, yielding allylic alcohols with enantiomeric excess up to >99%. researchgate.net |

| Ene Reductase (ERed) + Imine Reductase (IRed) Cascade | 3-Methylcyclohex-2-en-1-one | Diastereo- & Enantioselectivity | Conversion to chiral amines with two stereocenters in high purity (>99% dr and er). acs.org |

Elucidation of Enzymatic Mechanisms and Metabolic Pathways of Biotransformation

The biotransformation of enones is part of an organism's broader metabolic activity, often referred to as xenobiotic metabolism, which modifies foreign chemical compounds. These reactions are generally classified into two phases. Phase I reactions introduce or expose functional groups (e.g., via oxidation, reduction, or hydrolysis), while Phase II reactions conjugate the modified compound with an endogenous molecule to increase water solubility and facilitate excretion. libretexts.org The enzymatic reduction of 2-methyloct-1-en-3-one falls under Phase I. libretexts.org

The mechanism of ene and keto reduction by oxidoreductases is well-studied. It proceeds via a ternary complex between the enzyme, the substrate, and a cofactor, which is typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphorylated form (NADPH). nih.gov

The proposed mechanism for ene-reduction is as follows:

The cofactor (NAD(P)H) binds to the enzyme's active site.

The α,β-unsaturated ketone substrate then enters the active site and is positioned by specific amino acid residues.

A hydride ion (H⁻) is transferred from the cofactor to the β-carbon of the substrate's C=C bond.

A proton (H⁺) is donated from a nearby acidic amino acid residue (like Tyrosine) to the α-carbon, completing the saturation of the double bond.

The saturated ketone product is released, followed by the oxidized cofactor (NAD(P)⁺). nih.gov

The crystal structure of some reductases has revealed how the enzyme controls selectivity. For example, in one ene reductase, an glutamic acid residue positions the substrate in such a way that the hydride attack is directed specifically to the C=C bond rather than the carbonyl group. nih.gov Similarly, in a novel enone reductase from Lactobacillus plantarum, critical residues C51, F126, and Y101 were identified as essential for the reaction. nih.gov

Strategies for Enhancing Biotransformation Efficiency and Specificity

To move from laboratory-scale findings to industrial application, several strategies are employed to enhance the efficiency and specificity of biotransformations.

Whole-Cell Biocatalysis and Cofactor Regeneration: Using whole cells is often more cost-effective than using purified enzymes because it eliminates the need for costly enzyme purification and the external addition of expensive cofactors. The cell's own metabolic machinery regenerates the required NAD(P)H. This regeneration can be further improved by co-expressing a second enzyme, such as formate (B1220265) dehydrogenase, which converts formate to CO₂ while reducing NAD⁺ to NADH. nih.gov

Enzyme Engineering: Modern protein engineering techniques, such as directed evolution and site-directed mutagenesis, can be used to alter an enzyme's properties. This can improve its stability, activity, or even change its substrate specificity or stereoselectivity to better suit a particular industrial process.

Metabolic Pathway Engineering: This involves modifying the metabolic pathways of a host organism (like E. coli or yeast) to improve the production of a target molecule. This could involve overexpressing the gene for the desired reductase, knocking out genes for competing enzymes that produce unwanted byproducts, and optimizing pathways for cofactor supply.

Medium Optimization: The composition of the reaction medium, including pH, temperature, substrate concentration, and the presence of co-solvents, can be optimized to maximize enzyme activity and stability, as well as to improve the solubility of hydrophobic substrates like this compound.

Environmental Occurrence and Degradation Pathways of Enone Compounds

Natural Occurrence and Biosynthetic Origins of Enones in Environmental Contexts

Enone compounds are widely distributed in nature, contributing to the aroma and flavor of many plants and foods. libretexts.org They are products of various biosynthetic pathways in both terrestrial and marine organisms. While specific data on the natural occurrence of 2-Methyloct-1-en-3-one is limited, related ketones are well-documented. For instance, ketones are known to be produced by plants, microorganisms, and animals. libretexts.orgcanada.ca Many ketones found in nature, such as carvone (B1668592) in spearmint and caraway, and vanillin (B372448) in vanilla extract, are valued for their distinct fragrances. libretexts.org

Some α,β-unsaturated ketones are used in the fragrance and food industries, such as 3-methyl-3-penten-2-one, while others like mesityl oxide (4-methyl-3-penten-2-one) are significant industrial precursors. copernicus.orgcopernicus.org The biosynthesis of enones can occur through various enzymatic reactions, including the oxidation of allylic alcohols and aldol (B89426) condensations. organic-chemistry.orgorganic-chemistry.org In some bacteria, the degradation of other organic compounds, such as geosmin, has been shown to produce enone intermediates. frontiersin.org Furthermore, some ketones are naturally present in food items or are produced by microbes. canada.ca

Table 1: Examples of Naturally Occurring Ketones and their Sources

| Compound Name | Source(s) | Reference |

|---|---|---|

| (R)-Carvone | Spearmint Oil | libretexts.org |

| (S)-Carvone | Caraway Seeds | libretexts.org |

| Vanillin | Vanilla Beans | libretexts.org |

| Benzaldehyde | Almonds | libretexts.org |

| 2-Heptanone (B89624) | Blue Cheese | libretexts.org |

| (R)-Muscone | Himalayan musk deer | libretexts.org |

| Progesterone | Animals | libretexts.org |

| Testosterone | Animals | libretexts.org |

| 3-methyl-3-penten-2-one | Fragrance/Food Industry | copernicus.orgcopernicus.org |

Abiotic Degradation Mechanisms in Environmental Compartments

Enones in the environment are subject to several abiotic degradation processes that transform their chemical structure. The primary mechanisms include photolysis, hydrolysis, and oxidation. science.gov

Photolysis : This process involves the degradation of a chemical by light, particularly UV radiation. copernicus.org The α,β-unsaturated carbonyl system in enones is a chromophore, meaning it can absorb light. This absorption can lead to photochemical reactions. nih.gov Upon absorbing light, the enone molecule can be excited to a higher energy state (nπ* or ππ*), from which it can undergo various reactions, including isomerization, cyclization, or fragmentation. nih.govslideshare.netacs.org Studies have shown that the presence of an α,β-double bond next to a carbonyl group can significantly decrease the photolytic lifetime of a compound compared to its saturated analog. copernicus.org For example, photolysis of α,β-unsaturated ketones in the presence of oxygen and a solvent like carbon tetrachloride can lead to the formation of phosgene, indicating a complex photosensitized decomposition pathway. cdnsciencepub.com

Hydrolysis : Hydrolysis is the breakdown of a compound due to reaction with water. rsc.org The rate of hydrolysis is often dependent on pH. While enones are generally more stable to hydrolysis than esters, the reaction can still occur, particularly under acidic or basic conditions. The mechanism typically involves the addition of water to the carbonyl carbon or the β-carbon of the double bond. masterorganicchemistry.comacs.org For related compounds like enaminones, hydrolysis rates have been shown to be pH-dependent, sometimes exhibiting complex kinetics with rate maxima or minima at specific pH values. rsc.org

Oxidation : Environmental oxidation of enones can be initiated by reactive species such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). copernicus.org During the daytime, the reaction with OH radicals is often the main atmospheric loss process for α,β-unsaturated ketones. copernicus.orgcopernicus.org These reactions can lead to the formation of various secondary products, including smaller carbonyl compounds, organic acids, and secondary organic aerosols. copernicus.org For instance, the OH radical-initiated oxidation of 4-methyl-3-penten-2-one yields products like acetone, methyl glyoxal, and 2-hydroxy-2-methylpropanal. copernicus.org Chemical oxidation can also occur in aquatic environments. For example, steroidal enones have been shown to react with free chlorine during water treatment, leading to chlorinated products. acs.org

Biotic Degradation Processes and Identification of Microbial Communities Involved in Enone Breakdown

Microbial communities play a crucial role in the breakdown of organic compounds in the environment. The biodegradation of ketones involves enzymatic pathways that can lead to the complete mineralization of the compound to carbon dioxide and water. nih.gov

The degradation of enones by microorganisms can proceed through various metabolic routes. One common pathway involves the reduction of the carbon-carbon double bond, followed by oxidation of the ketone functional group. The initial step in the microbial oxidation of hydrocarbons often involves hydroxylation, followed by oxidation to a ketone or aldehyde, and then to a carboxylic acid, which can enter central metabolic pathways like β-oxidation. nih.gov

Several bacterial strains have been identified for their ability to degrade complex organic molecules, including those with ketone functionalities. For example, strains of Pseudomonas, Bacillus, Alcaligenes, and Shewanella have demonstrated the ability to degrade phenolic compounds, with some degradation pathways involving enone-like intermediates. mdpi.comasm.org In a study on the degradation of 4-n-nonylphenol, Alcaligenes faecalis produced a transformation product identified as 4-nonyl-4-hydroxycyclohex-2-enone. mdpi.com Similarly, Stenotrophomonas maltophilia has been implicated in the degradation of geosmin, yielding an enone as a breakdown product. frontiersin.org The degradation of monoterpenes by Pseudomonas strains can also involve intermediates like 7-methyl-3-oxooct-6-enoyl-CoA, which is structurally related to enones. frontiersin.org While specific studies on the biodegradation of this compound are scarce, the existing literature on related compounds suggests that various microbial consortia, likely containing species from genera such as Pseudomonas, Alcaligenes, and Mycobacterium, would be capable of its breakdown. ifremer.fr

Analytical Methodologies for Detection and Quantification in Environmental Samples

The detection and quantification of enones like this compound in environmental samples such as water, soil, or air require sensitive and selective analytical methods. thermofisher.com The choice of method depends on the compound's volatility, polarity, and concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile and semi-volatile carbonyl compounds, GC-MS is a powerful and widely used technique. lcms.czrestek.comsigmaaldrich.com Sample introduction methods like purge-and-trap (P&T) or solid-phase microextraction (SPME) are often used to extract and concentrate analytes from water samples before GC-MS analysis. lcms.czsigmaaldrich.comshimadzu.com These methods allow for the detection of compounds at very low concentrations, often in the nanogram-per-liter (ng/L) or parts-per-billion (ppb) range. restek.comshimadzu.com

High-Performance Liquid Chromatography (HPLC) : HPLC is well-suited for less volatile or thermally unstable carbonyl compounds. mdpi.com Since many simple ketones lack a strong chromophore for UV detection, a derivatization step is often employed. epa.govoup.com A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyls to form intensely colored hydrazones that can be readily detected by UV-Vis detectors at wavelengths around 360 nm. epa.govoup.com This approach is standardized in methods like EPA Method 8315A for the analysis of carbonyl compounds in various matrices. epa.gov HPLC can be coupled with mass spectrometry (LC-MS or LC-MS/MS) for enhanced selectivity and sensitivity, allowing for confident identification and quantification of target analytes without derivatization in some cases. nih.govresearchgate.net

Table 2: Common Analytical Techniques for Enone/Carbonyl Compound Analysis

| Technique | Sample Preparation | Detector(s) | Typical Analytes | Reference |

|---|---|---|---|---|

| GC-MS | Purge-and-Trap (P&T), Headspace (HS), Solid-Phase Microextraction (SPME) | Mass Spectrometry (MS) | Volatile Organic Compounds (VOCs), Ketones, Aldehydes | lcms.czrestek.comsigmaaldrich.comshimadzu.com |

| HPLC-UV | Solid-Phase Extraction (SPE), Derivatization (e.g., with DNPH) | UV-Vis, Diode Array (DAD) | Non-volatile Carbonyls, Aldehydes (as derivatives) | epa.govoup.comresearchgate.netresearchgate.net |

| LC-MS/MS | Solid-Phase Extraction (SPE), Direct Injection | Tandem Mass Spectrometry (MS/MS) | Wide range of Carbonyls, Pharmaceuticals, Polar compounds | nih.govresearchgate.netupce.cz |

Interactions in Chemical Ecology: Non Mammalian Perspectives on Enone Roles

Role as Semiochemicals in Invertebrate Communication (e.g., insect pheromones, attractants, repellents)

Volatile organic compounds (VOCs), including a variety of ketones and enones, are crucial for communication among invertebrates, particularly insects. frontiersin.org These semiochemicals, which are chemicals that convey a signal from one organism to another, can act as pheromones (intraspecific communication) or allelochemicals (interspecific communication), such as allomones (benefiting the emitter), kairomones (benefiting the receiver), and synomones (benefiting both).

Ketones are a prominent class of insect semiochemicals. frontiersin.org For instance, many ant species utilize straight-chain and cyclic ketones as alarm pheromones. frontiersin.org Long-chain unsaturated methyl ketones also function as contact pheromones in some species. nih.gov The volatility and chemical nature of these compounds make them effective messengers for a range of behaviors including mating, aggregation, and defense.

While direct evidence for 2-Methyloct-1-en-3-one as an insect semiochemical is not extensively documented, related C8 and C9 ketones have been identified in various insect species. For example, 2-heptanone (B89624) is a component of the alarm pheromone in honeybees. nih.gov The structural features of this compound, an unsaturated nine-carbon ketone, suggest it could potentially function as an attractant, repellent, or a component of a more complex pheromone blend in certain invertebrate species. The presence of the α,β-unsaturated ketone moiety is a key feature in many biologically active molecules, suggesting its potential for interaction with insect olfactory receptors. mdpi.com

Research has shown that methyl-branched ketones with a C6–C9 main chain often function as 3-ketones and can act as alarm pheromones in ants. rsc.org In contrast, ketones with chains longer than C10 are typically saturated 2-ketones. rsc.org This places this compound in an interesting transitional size range.

Table 1: Examples of Ketone Semiochemicals in Invertebrates

| Compound Name | Chemical Class | Function | Insect Group |

|---|---|---|---|

| 2-Heptanone | Ketone | Alarm Pheromone | Honeybees nih.gov |

| 4-Methyl-3-heptanone | Ketone | Alarm Pheromone | Ants rsc.org |

| (Z)-7-Dodecen-1-yl acetate | Ester (related functionality) | Sex Pheromone | Moths nih.gov |

| Frontalin | Terpene (related functionality) | Aggregation Pheromone | Bark Beetles nih.gov |

Plant-Microbe or Plant-Insect Interactions Mediated by Related Volatile Organic Compounds

Plants produce a vast array of volatile organic compounds that mediate their interactions with both microbes and insects. nih.govscielo.org.pe These VOCs can serve as attractants for pollinators, repellents for herbivores, or signals to attract the natural enemies of herbivores. scielo.org.pescielo.org.mx Ketones are among the diverse chemical classes of plant VOCs. oxidationtech.com

The emission of VOCs, including ketones, can be induced by insect herbivory. scielo.org.pe For example, wild tomatoes produce methylketones that are effective in protecting the plant from numerous pests. researchgate.net The composition of these volatile blends can be highly specific and can be used by insects to locate host plants or by parasitic wasps to find their herbivorous hosts. frontiersin.orgscielo.org.pe

While the direct involvement of this compound in plant-insect or plant-microbe interactions is not well-documented, related C9 ketones are known to be part of the volatile profiles of some plants. oxidationtech.com For instance, 2-nonanone (B1664094) is a known plant volatile. oxidationtech.com Furthermore, studies on the effects of various ketones on plant growth have shown that compounds like 2-octanone (B155638) can stimulate plant growth at low concentrations. nih.gov Volatile ketones emitted by bacteria can also influence plant growth and inhibit the growth of phytopathogenic fungi. mdpi.combeilstein-journals.org The α,β-unsaturated carbonyl group present in this compound is a key feature in some monoterpenes that exhibit insecticidal activity. mdpi.com

Microbial volatile organic compounds (MVOCs) also play a significant role in these complex interactions. nih.gov Bacteria and fungi release a variety of volatiles, including ketones, that can act as semiochemicals for insects, signaling habitat suitability or the presence of pathogens. nih.gov

Table 2: Plant or Microbe-Derived Volatile Ketones and Their Ecological Roles

| Compound Name | Source | Ecological Role |

|---|---|---|

| Methylketones (C7-C15) | Wild Tomato | Defense against pests researchgate.net |

| 2-Octanone | Bacteria | Plant growth stimulation (low doses), inhibition of bacterial growth nih.govmdpi.com |

| 2-Nonanone | Plants | Component of plant volatile profile oxidationtech.com |

| 2-Butanone | Bacteria | Plant growth stimulation nih.gov |

Biosynthetic Pathways of Enones in Ecological Contexts and their Evolutionary Significance

The biosynthesis of volatile organic compounds in plants and insects follows several major metabolic pathways. nih.govusp.br Based on their biosynthetic origins, VOCs are generally classified into terpenoids, phenylpropanoids/benzenoids, and fatty acid derivatives. nih.gov Ketones and enones are often derived from the fatty acid and amino acid metabolic pathways. researchgate.netfrontiersin.org

In plants, the lipoxygenase (LOX) pathway is a key route for the production of many fatty acid-derived volatiles, including C6 and C9 aldehydes and alcohols, which are often precursors to ketones. nih.govfrontiersin.org These compounds, known as green leaf volatiles (GLVs), are typically synthesized in response to tissue damage. nih.gov The formation of methylketones in some plants, like wild tomato, occurs in the glandular trichomes. researchgate.net

In insects, the biosynthesis of pheromones, including ketones, often involves modifications of fatty acids. rsc.org For example, the production of many moth pheromones involves the desaturation and chain-shortening of fatty acids. nih.gov The structural diversity of these semiochemicals arises from the combinatorial action of various enzymes such as desaturases, reductases, and acetyltransferases.

The evolutionary significance of these biosynthetic pathways is immense. The ability to produce specific volatile blends allows for precise chemical communication, which is crucial for reproductive success and survival. The diversity of semiochemicals within and between species is thought to be a driver of speciation, particularly in insects. The constant co-evolutionary arms race between plants and herbivores also drives the evolution of novel volatile compounds for defense and counter-defense. frontiersin.org

The biosynthesis of a compound like this compound would likely involve the oxidation and modification of a C9 fatty acid precursor. The presence of the methyl group suggests a specific enzymatic step for its addition, potentially from S-adenosyl methionine. The evolutionary development of such a pathway would be driven by the selective advantages conferred by the specific signaling properties of the final enone product in its ecological niche.

Future Research Directions and Methodological Advancements for 2 Methyloct 1 En 3 One Studies

Development of Novel Catalytic Systems for Sustainable and Efficient Synthesis of Enones

The synthesis of enones, including 2-methyloct-1-en-3-one, is a cornerstone of organic chemistry, providing key intermediates for numerous valuable compounds. organic-chemistry.org The drive towards green chemistry is fueling the development of novel catalytic systems that are both sustainable and highly efficient.

Key areas of advancement include:

Earth-Abundant Metal Catalysis: While noble metals like palladium have demonstrated excellent performance in enone synthesis, their scarcity and cost are significant drawbacks. Future research will increasingly focus on catalysts based on earth-abundant and non-toxic metals. researchgate.net These efforts aim to provide more economical and environmentally friendly alternatives without compromising catalytic activity.

Photocatalysis and Electrochemistry: The use of light and electricity as energy sources represents a paradigm shift in synthetic chemistry. Photocatalytic and electrochemical methods offer mild reaction conditions and unique reactivity pathways for the synthesis of enones, minimizing the need for harsh reagents and reducing energy consumption. acs.org